molecular formula C21H22O8 B12810794 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one CAS No. 70460-28-5

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one

Cat. No.: B12810794
CAS No.: 70460-28-5
M. Wt: 402.4 g/mol
InChI Key: LOAHVXHQGIBIKC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its multiple methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This might include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction conditions such as temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s multiple methoxy groups can influence its binding to enzymes and receptors, potentially modulating their activity. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is unique due to its specific combination of methoxy groups and chromone structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Introduction

2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a flavonoid compound characterized by a chromenone backbone with multiple methoxy substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C21H22O8
  • Molecular Weight : 402.4 g/mol
  • Structural Features :
    • A chromen-4-one core
    • Two methoxy groups on the phenyl ring
    • Four methoxy groups on the chromenone structure

The presence of these methoxy groups enhances the compound's lipophilicity and may influence its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through various mechanisms, potentially beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary research indicates cytotoxic effects against various cancer cell lines, suggesting its role as a potential anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The methoxy groups may enhance the ability to neutralize free radicals.
  • Inhibition of Pro-inflammatory Cytokines : It may downregulate the expression of cytokines involved in inflammatory pathways.
  • Cell Cycle Arrest and Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis and halt cell cycle progression.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Properties
This compound 6 Methoxy GroupsAntioxidant, Anti-inflammatoryHigh lipophilicity
Nobiletin 4 Methoxy GroupsAnticancerStrong anti-inflammatory
Tangeretin 3 Methoxy GroupsAntioxidantFewer substitutions
Luteolin Hydroxy GroupsAntioxidantLacks methoxies

This table illustrates how variations in structure lead to distinct biological activities and applications among these flavonoids.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT116 and HT-29. The half-maximal inhibitory concentration (IC50) values indicate potent activity compared to other flavonoids.
  • Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results showed that this compound significantly reduced DPPH levels compared to control groups.
  • Inflammation Models : In vivo models of inflammation have shown that administration of this compound leads to reduced edema and lower levels of pro-inflammatory markers.

Properties

CAS No.

70460-28-5

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-11-7-8-12(14(9-11)24-2)15-10-13(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3

InChI Key

LOAHVXHQGIBIKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

Origin of Product

United States

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